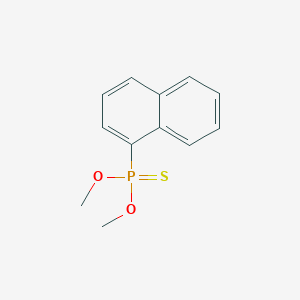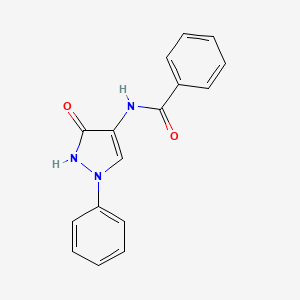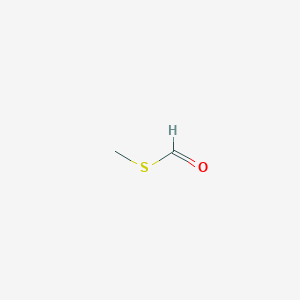
O,O-Dimethyl naphthalen-1-ylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl naphthalen-1-ylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a naphthalene ring bonded to a phosphonothioate group, making it a valuable intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl naphthalen-1-ylphosphonothioate typically involves the reaction of naphthalen-1-ol with dimethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl naphthalen-1-ylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonates and phosphates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Produces phosphonates and phosphates.
Reduction: Yields phosphines.
Substitution: Results in various substituted phosphonothioates.
Scientific Research Applications
O,O-Dimethyl naphthalen-1-ylphosphonothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,O-Dimethyl naphthalen-1-ylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
O,O-Dimethyl phosphoramidothioate: Similar in structure but lacks the naphthalene ring.
Dimethyl phosphorochloridothioate: Used as a precursor in the synthesis of O,O-Dimethyl naphthalen-1-ylphosphonothioate.
Uniqueness
This compound is unique due to its naphthalene ring, which imparts specific chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex organophosphorus compounds and in applications requiring specific enzyme inhibition .
Properties
CAS No. |
36093-77-3 |
|---|---|
Molecular Formula |
C12H13O2PS |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
dimethoxy-naphthalen-1-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H13O2PS/c1-13-15(16,14-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
InChI Key |
LEFXMQYRHGBTDI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)




![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)




![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

